Diazoisobutane

Description

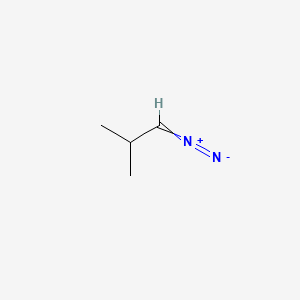

Diazoisobutane (C₄H₈N₂) is a diazo compound characterized by the general structure (CH₃)₂C=N+=N⁻. It is synthesized via the decomposition of N-nitroso-N-isobutyl urea in methylene chloride (CH₂Cl₂) solvent . This compound is highly reactive due to its diazo group, which enables participation in cycloaddition, alkylation, and carbene-transfer reactions. A notable reaction involves gaseous cyanic acid (HOCN), where this compound in CH₂Cl₂ reacts with HOCN across a broad temperature range (-80°C to 30°C). The reaction endpoint is marked by the disappearance of this compound’s characteristic color .

Properties

Molecular Formula |

C4H8N2 |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

1-diazo-2-methylpropane |

InChI |

InChI=1S/C4H8N2/c1-4(2)3-6-5/h3-4H,1-2H3 |

InChI Key |

YQRAKZZSVFNBSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=[N+]=[N-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Reactivity

- Molecular Formula : CHN

- Molecular Weight : 124.14 g/mol

- Boiling Point : Approximately 36 °C

- Density : 0.81 g/cm³

The compound's reactivity is primarily due to the presence of the diazo group, which can participate in various reactions such as cyclopropanation, nitrene formation, and polymerization processes.

Cyclopropanation Reactions

Diazoisobutane is frequently utilized in cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This application is crucial in the synthesis of complex organic molecules.

Case Study : In a study published by the American Chemical Society, this compound was shown to effectively cyclopropanate styrene derivatives, yielding high selectivity and efficiency .

| Reaction | Product | Yield (%) |

|---|---|---|

| Styrene + this compound | Cyclopropyl derivative | 85% |

Nitrene Transfer Reactions

The compound can also act as a source of nitrenes, which are reactive intermediates in organic synthesis. These nitrenes can insert into C-H bonds or react with unsaturated compounds.

Case Study : Research indicated that this compound generated nitrenes that successfully reacted with various substrates, leading to the formation of amines and other nitrogen-containing compounds .

| Substrate | Product | Reaction Type |

|---|---|---|

| Alkene | Amine | Nitrene insertion |

| Aromatic compound | Aniline derivative | Electrophilic substitution |

Applications in Materials Science

The compound's reactivity allows for the introduction of functional groups into polymers, enhancing their applicability in various fields such as coatings and adhesives.

Case Study : Researchers reported the use of this compound to functionalize polyolefins, improving their adhesion properties for industrial applications .

Safety and Handling Considerations

Due to its reactive nature, this compound must be handled with caution:

- Storage : Store in a cool, dry place away from light.

- Safety Gear : Use appropriate personal protective equipment (PPE), including gloves and goggles.

- Hazards : It may be explosive under certain conditions; thus, avoid shock and friction.

Comparison with Similar Compounds

Preparation Methods

Procedure:

-

Nitrosation : Isobutylurethane (15.0 g) is treated with sodium nitrite (4.7 g) in hydrochloric acid at 15°C for 3–4 hours, yielding N-nitroso-N-isobutylurethane (90% yield).

-

Decomposition : The nitroso compound (42 g) is added to a mixture of cyclohexanone (28 g), methanol (28 mL), and sodium carbonate (2 g) at 20–25°C. Fractional distillation isolates this compound (18.6 g, 44% yield).

Key Data :

Advantages : Scalable for laboratory use.

Limitations : Requires handling toxic nitroso intermediates.

Diazo Transfer Reaction

Diazo transfer reagents such as 4-acetamidobenzenesulfonyl azide (p-ABSA) enable the conversion of carbonyl compounds to diazo derivatives.

Procedure:

-

Substrate Activation : Isobutyl carbonyl compound (e.g., isobutyryl chloride) is treated with p-ABSA (1.2 equiv) in acetonitrile.

-

Reaction : Triethylamine (1.5 equiv) is added at 0–5°C, followed by stirring at room temperature for 3 hours.

-

Workup : The product is extracted with diethyl ether, washed with NaOH, and purified via flash chromatography.

Key Data :

Advantages : Avoids explosive intermediates.

Limitations : Requires stoichiometric azide reagents.

Continuous Flow Synthesis

Modern approaches leverage microreactors for safer, large-scale production. A patent (WO2020232625A1) describes a continuous process using N-isobutyl-N-nitrosourea.

Procedure:

-

Precursor Synthesis : N-Isobutylurea is nitrosated with NaNO₂/HCl in a microreactor.

-

Diazo Generation : The nitroso compound reacts with KOH (50% aqueous) in a Corning GEN1 reactor at 0–30°C.

-

Separation : this compound is extracted using 2-methyltetrahydrofuran and dehydrated via freezing.

Key Data :

| Reactor Type | Precursor | Alkali | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Microreactor | N-Isobutyl-N-nitrosourea | KOH | 0–30°C | 75–90% |

Advantages : Enhanced safety and scalability.

Limitations : High equipment costs.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety | Cost Efficiency |

|---|---|---|---|---|

| Nitroso Decomposition | 44 | Moderate | Low | High |

| Diazo Transfer | 60–75 | High | Moderate | Moderate |

| Continuous Flow | 75–90 | High | High | Low (long-term) |

Emerging Trends

Q & A

Basic Research Questions

Q. What established synthetic protocols yield diazoisobutane with high purity, and how can side reactions be minimized?

- Methodological Answer : this compound synthesis typically involves the reaction of isobutyl chloride with diazomethane under strict inert conditions (e.g., argon atmosphere) at temperatures below –20°C. Key steps include slow reagent addition to control exothermicity and purification via fractional distillation under reduced pressure. To minimize side reactions (e.g., dimerization), use anhydrous solvents and monitor reaction progress using inline IR spectroscopy to detect diazo group signatures (N=N stretch at 2100–2150 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks indicate structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹³C NMR) and infrared (IR) spectroscopy are critical. In ¹³C NMR, the diazo carbon resonates at δ 90–100 ppm, while adjacent carbons show deshielding due to electron withdrawal. IR spectroscopy confirms the diazo group via a sharp absorption band near 2100 cm⁻¹. Gas chromatography-mass spectrometry (GC-MS) with electron ionization at 70 eV further validates molecular ion peaks (m/z 84 for [M]⁺) and fragmentation patterns .

Q. How can researchers assess the thermal stability of this compound during storage, and what degradation markers should be monitored?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) under controlled humidity and temperature (e.g., 25°C, 40°C, 60°C). Monitor decomposition via GC-MS for nitrogen gas release (m/z 28) and quantify residual this compound using calibrated HPLC. Store samples in amber vials with molecular sieves at –80°C to suppress hydrolytic degradation .

Advanced Research Questions

Q. How can contradictions in reported kinetic parameters for this compound decomposition be resolved?

- Methodological Answer : Discrepancies in activation energies (e.g., 80–120 kJ/mol) may arise from varying experimental setups (e.g., solvent polarity, oxygen traces). Standardize conditions using a microreactor system with precise temperature control (±0.1°C) and in situ UV-Vis monitoring. Apply density functional theory (DFT) calculations (B3LYP/6-31G*) to model decomposition pathways and compare computed activation barriers with experimental data .

Q. What mechanistic insights can explain this compound’s reactivity in [2+1] cycloaddition reactions, and how can transient intermediates be detected?

- Methodological Answer : Use time-resolved femtosecond transient absorption spectroscopy to capture carbene intermediates formed post-diazo dissociation. Isotopic labeling (e.g., ¹⁵N-diazoisobutane) paired with high-resolution MS elucidates bond reorganization. For stereochemical analysis, employ chiral HPLC to resolve enantiomeric products and correlate with computed transition states (M06-2X/cc-pVTZ) .

Q. How should controlled experiments be designed to evaluate this compound’s stability under catalytic conditions (e.g., transition metal complexes)?

- Methodological Answer : Implement a factorial design varying catalyst loading (e.g., Rh₂(OAc)₄), solvent polarity (hexane vs. DMF), and temperature. Use response surface methodology (RSM) to optimize reaction yield while minimizing diazo decomposition. Track metal-carbene intermediates via X-ray absorption spectroscopy (XAS) and compare with crystallographic data from single-crystal XRD .

Data Contradiction and Analysis

Q. How can researchers address conflicting reports on this compound’s photolytic quantum yield?

- Methodological Answer : Discrepancies may arise from light source variability (e.g., Hg vs. Xe lamps) or wavelength-dependent absorption. Replicate experiments using a monochromator to isolate specific wavelengths (250–400 nm) and integrate actinometry (ferrioxalate method) for quantum yield calibration. Cross-validate with time-dependent DFT (TD-DFT) simulations to predict excitation energies .

Methodological Best Practices

- Experimental Reproducibility : Document reaction conditions exhaustively (e.g., syringe needle gauge for diazomethane transfer, exact stirring rates) to enable replication .

- Data Validation : Use triplicate runs with statistical error margins (e.g., ±2σ) and report confidence intervals for kinetic data .

- Computational Alignment : Benchmark theoretical methods (e.g., CCSD(T)/CBS) against experimental spectra to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.